REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].[C:12](OC(=O)C)(=[O:14])[CH3:13].[C:19](OCC)(=[O:21])[CH3:20]>>[C:12]([O:1][C:2]1[CH:9]=[C:8]([O:10][C:19](=[O:21])[CH3:20])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC(=C1)O)O
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
ADDITION
|
Details
|
water (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the water phase extracted with EtOAc (4×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from 1,2-dimethoxyethane (DME)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=O)C(=CC(=C1)OC(C)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |